molecular formula C10H10ClNO B176545 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride CAS No. 199480-42-7

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

Cat. No. B176545
M. Wt: 195.64 g/mol
InChI Key: ICQJONGSPSQPOH-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is an organic compound . It is used as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, polymers, and dyes .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is complex, with a sulfonyl chloride group and a dihydroisoquinoline.


Chemical Reactions Analysis

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is involved in various chemical reactions. For example, it has been used in the synthesis of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which include 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, have been studied as potential antidepressant and anticonvulsant agents .
  • Methods of Application or Experimental Procedures : In the study, nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and biologically evaluated . The antidepressant effects were tested in a dose-dependent manner from 10 to 30 mg/kg in the Forced Swim Test (FST) and Tail Suspension Test (TST) .
  • Results or Outcomes : Compounds 2h, 2k, 2r, and 2s exhibited potent antidepressant activity. The best antidepressant effect of compounds 2r and 2s are likely mediated by an increase in central nervous system 5-HT and NE . In addition, compounds 2r and 2s also exhibited anticonvulsant activity against MES-induced seizures . These compounds may be a useful antidepressant adjunct therapy for treating depression in patients with epilepsy .

Future Directions

The future directions for research on 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride are promising. Its derivatives have shown potential as antidepressant and anticonvulsant agents , suggesting that it could be a valuable compound for further study in medicinal chemistry.

properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJONGSPSQPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619533
Record name 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

CAS RN

199480-42-7
Record name 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.47 g of bis(trichloromethyl) carbonate in 10 ml of methylene chloride was added dropwise within 20 min. to a solution of 2 g of 1,2,3,4-tetrahydro-isoquinoline in 30 ml of methylene chloride and 2.5 ml of triethylamine under argon at 0° C. The reaction mixture was stirred at room temperature for 2 h., then diluted with 50 ml of methylene chloride and washed with 50 ml of water, 50 ml of a 5% hydrochloric acid solution, 50 ml of a saturated sodium hydrogen carbonate solution and 50 ml of a saturated sodium chloride solution. The organic phases were dried over magnesium sulfate, concentrated, and the residue was dried at room temperature and about 12 mbar. 2.74 g (94%) of 3,4-dihydro-1H-isoquinoline-2-carbonyl chloride were obtained as a pale orange oil. MS (EI): 195M30 .
Quantity
1.47 g
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2 g
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10 mL
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30 mL
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2.5 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Commercially available 1,2,3,4-tetrahydroisoquinoline (50 mg) was dissolved in chloroform (10 ml), and triphosgene (111 mg) was added to the solution. The mixture was stirred at room temperature for 2 hr. The solvent was removed by distillation to give 1,2,3,4-tetrahydro-2-isoquinolinecarbonyl chloride. 1,2,3,4-Tetrahydro-2-isoquinolinecarbonyl isothiocyanate was prepared using this compound as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 1,2,3,4-tetrahydro-2-isoquinolinecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (78 mg, yield 94%).
Quantity
50 mg
Type
reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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111 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JU Flanagan, GJ Atwell, DM Heinrich… - Bioorganic & Medicinal …, 2014 - Elsevier
Inhibitors of the aldo–keto reductase enzyme AKR1C3 are of interest as potential drugs for leukemia and hormone-related cancers. A series of non-carboxylate morpholino(…
Number of citations: 47 www.sciencedirect.com
Y Adams - 2013 - erepo.uef.fi
Endocannabinoids are natural bioactive lipids which cause activation of cannabinoid receptors CB1 and CB2; and play an important role in numerous physiological and pathological …
Number of citations: 2 erepo.uef.fi
S Yan, A Santoro, MJ Niphakis, AM Pinto, CL Jacobs… - bioRxiv, 2023 - biorxiv.org
Obesity-induced inflammation causes metabolic dysfunction, but the mechanisms remain elusive. Here we show that the innate immune transcription factor interferon regulatory factor (…
Number of citations: 0 www.biorxiv.org

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